5-Bromo-4-chloro-3-indoxyl oleate

Descripción general

Descripción

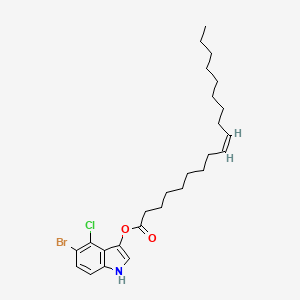

5-Bromo-4-chloro-3-indoxyl oleate is a fluorescent substrate used primarily for staining and as an enzyme substrate. It is a conjugate utilized in various fields such as environmental testing, food testing, and diagnostics . The compound has a molecular formula of C26H37BrClNO2 and a molecular weight of 510.95 g/mol .

Métodos De Preparación

The synthesis of 5-Bromo-4-chloro-3-indoxyl oleate typically involves the reaction of 5-Bromo-4-chloro-3-indoxyl with oleic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

5-Bromo-4-chloro-3-indoxyl oleate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the compound’s structure, potentially altering its fluorescent properties.

Substitution: The compound can undergo substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

5-Bromo-4-chloro-3-indoxyl oleate is primarily used as a substrate for specific enzymes. Upon enzymatic hydrolysis, it releases a fluorescent or chromogenic product, allowing for the visualization and quantification of enzyme activity. The compound's mechanism involves interaction with enzymes, leading to the formation of a colored product that can be easily detected through spectrophotometric methods.

Scientific Research Applications

1. Chemistry

- Chromogenic Substrate : It is widely used as a chromogenic or fluorogenic substrate in various assays, facilitating quick detection of enzymatic activity .

- Synthesis of Derivatives : The compound serves as a precursor for synthesizing other derivatives that can be utilized in further chemical reactions .

2. Biology

- Staining Techniques : It is employed in staining protocols to visualize specific enzymes or cellular components, enhancing the clarity of biological studies .

- Microbial Detection : The compound is used to detect microbial colonies on agar plates by producing a color change upon enzymatic reaction, aiding in microbiological analyses .

3. Medicine

- Diagnostic Tests : this compound is utilized in diagnostic tests to identify the presence of certain enzymes or biomarkers, such as sialidase activity in bacterial vaginosis .

- Allergic Response Studies : Research indicates its potential in studying IgE-mediated allergic responses by inhibiting mast cell activation .

4. Environmental Testing

- Contaminant Detection : The compound can be applied in environmental testing to identify contaminants or pathogens in food products and water samples .

Case Studies and Research Findings

-

Enzymatic Activity Detection :

A study demonstrated the use of 5-Bromo-4-chloro-3-indolyl β-D-glucuronide (X-GLUC) for enumerating Escherichia coli in ground beef samples. The method showed no significant difference compared to traditional methods, indicating its reliability . -

Sialidase Activity Test :

In another case, the compound was used to measure vaginal sialidase activity as a diagnostic tool for bacterial vaginosis. The test showed high sensitivity (95.6%) and specificity (96.3%), presenting it as a viable alternative to Gram staining . -

Mast Cell Activation Studies :

Research involving the compound revealed its ability to suppress mast cell degranulation and cytokine secretion, suggesting its potential therapeutic application in managing allergic diseases through modulation of mast cell signaling pathways .

Mecanismo De Acción

The compound exerts its effects primarily through its interaction with specific enzymes. When used as a substrate, it undergoes enzymatic hydrolysis, leading to the release of a fluorescent or chromogenic product. This reaction allows for the visualization and quantification of enzyme activity. The molecular targets and pathways involved depend on the specific enzyme being studied .

Comparación Con Compuestos Similares

5-Bromo-4-chloro-3-indoxyl oleate is unique due to its specific fluorescent properties and its ability to act as a substrate for various enzymes. Similar compounds include:

5-Bromo-4-chloro-3-indoxyl β-D-glucopyranoside: Used as a substrate for β-glucosidase.

5-Bromo-4-chloro-3-indoxyl phosphate: Utilized in assays for phosphatase activity.

5-Bromo-4-chloro-3-indoxyl β-D-galactopyranoside: Employed in detecting β-galactosidase activity.

These compounds share similar structures but differ in their specific applications and the enzymes they target.

Actividad Biológica

5-Bromo-4-chloro-3-indoxyl oleate is a synthetic compound that has garnered attention for its biological activity, particularly as a chromogenic substrate in various biochemical assays. This article explores its biological properties, mechanisms of action, and applications in research.

This compound is an indoxyl derivative characterized by its bromine and chlorine substituents. It is primarily used in enzymatic assays due to its ability to produce a colorimetric response when cleaved by specific enzymes.

1. Enzymatic Applications

One of the primary uses of this compound is as a substrate for various enzymes. It has been evaluated for its effectiveness in the detection of β-glucuronidase activity. A study compared this compound with other substrates, such as 4-methylumbelliferyl-β-D-glucuronide (MUG), and found that at a concentration of 50 µg/ml, it exhibited comparable efficacy without the need for ultraviolet light illumination, making it advantageous for certain applications .

2. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, related indoxyl compounds have shown potential against various bacterial strains, suggesting that this compound may also possess similar activities.

3. Allergic Response Modulation

In related studies involving indoxyl derivatives, such as 5-bromo-4-chloro-3-indolyl 1,3-diacetate, it was found that these compounds could suppress mast cell activation and degranulation in allergic responses. This suggests a potential therapeutic application for managing allergic reactions through modulation of mast cell activity .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes that cleave the indoxyl moiety, leading to a color change that can be quantitatively measured. The cleavage mechanism involves hydrolysis by enzymes such as carboxylesterases and β-glucuronidases, which release the chromogenic product from the substrate .

Case Studies and Research Findings

Propiedades

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)31-23-20-29-22-19-18-21(27)26(28)25(22)23/h9-10,18-20,29H,2-8,11-17H2,1H3/b10-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHJSWILJUIBPG-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.